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molecular formula C13H11F3O B8363119 4-(3-(Trifluoromethyl)phenyl)cyclohex-3-enone

4-(3-(Trifluoromethyl)phenyl)cyclohex-3-enone

Cat. No. B8363119
M. Wt: 240.22 g/mol
InChI Key: IZMRQWVDBSZJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199946B2

Procedure details

To a solution of Intermediate 3C (650 mg, 2.71 mmol) in EtOAc (10 mL) was added Pd/C (0.15 g, 0.27 mmol) in a pressure bottle. The mixture was stirred under 45 psi of hydrogen for 16 h. The catalyst was carefully filtered under nitrogen and the solvent was removed under vacuum. The residue was dissolved in DCM (10 mL) and Dess-Martin periodinane (1.26 g, 2.98 mmol) was added as one single portion. The reaction mixture was stirred at rt for 3 h. The reaction mixture was diluted with DCM, washed with brine, dried over Na2SO4, filtered and concentrated. The crude was purified by flash chromatography on a 24 g cartridge with 0 to 100% EtOAc in hexanes over 15 min to give Intermediate 3D (276 mg, 1.14 mmol, 42.1% yield). LCMS, RT=2.01 min (Method B).
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
42.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:9]2[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1.[H][H].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>CCOC(C)=O.C(Cl)Cl.[Pd]>[F:1][C:2]([F:16])([F:17])[C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=CCC(CC1)=O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.26 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was carefully filtered under nitrogen
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (10 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography on a 24 g cartridge with 0 to 100% EtOAc in hexanes over 15 min
Duration
15 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1CCC(CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.14 mmol
AMOUNT: MASS 276 mg
YIELD: PERCENTYIELD 42.1%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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